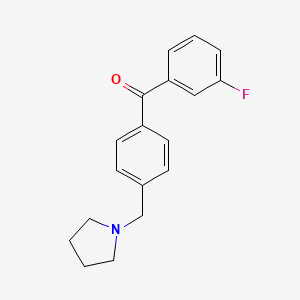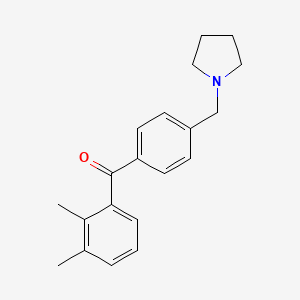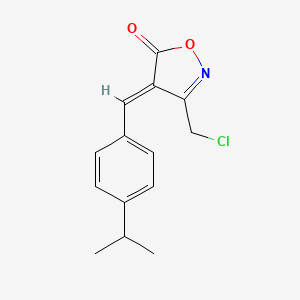
(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one, also known as CIPBI, is a novel heterocyclic compound with potential applications in the fields of medicine, biochemistry, and pharmacology. It is a synthetic molecule with a five-membered ring structure composed of a carbon atom, two oxygen atoms, and two nitrogen atoms. CIPBI is a highly versatile compound, and its synthesis and applications have been extensively studied.
Scientific Research Applications
Green Synthesis of Isoxazole Derivatives
Isoxazole derivatives, such as 4-arylmethylideneisoxazol-5(4H)-ones, have versatile applications in agriculture, filter dyes, photonic devices, and pharmaceutical industries. They are also valuable as synthetic precursors for other organic compounds. Research focuses on green methods for their synthesis, such as using salicylic acid as a catalyst in water, avoiding toxic solvents and harsh conditions (Mosallanezhad & Kiyani, 2019).
Crystallographic and Theoretical Studies
A study on arylidene-isoxazolone compounds, including derivatives of isoxazol-5(4H)-one, involved crystallographic and theoretical investigations. These compounds exhibit different configurations at the exocyclic C=C bond in solid state. The research helps in understanding the molecular geometry and the effects of substituents on properties like proton affinity of the nitrogen atom (Brancatelli et al., 2011).
Biological Properties and Eco-friendly Synthesis
Isoxazole-5(4H)-ones and their derivatives are known for significant biological properties like antibacterial, anti-inflammatory, and anticancer activities. Developing ecofriendly methods for their synthesis is vital. For instance, using sulfanilic acid as a catalyst in water provides a green, clean, and efficient approach to synthesize these compounds (Mosallanezhad & Kiyani, 2018).
Photochemical Synthesis and Larvicidal Activity
Investigations on isoxazole-5(4H)-ones include photochemical synthesis methods, which offer advantages like reduced reaction times compared to traditional methods. Some derivatives have shown promising larvicidal activity against certain mosquito species, indicating potential applications in pest control (Sampaio et al., 2023).
properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-9(2)11-5-3-10(4-6-11)7-12-13(8-15)16-18-14(12)17/h3-7,9H,8H2,1-2H3/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPRQLGHBLEWMC-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1359454.png)
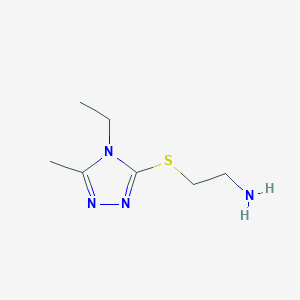
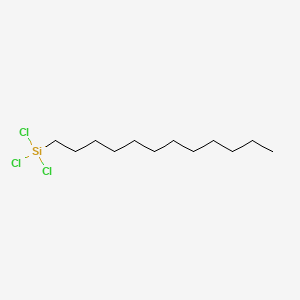

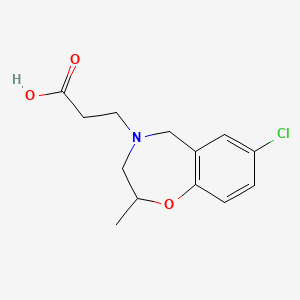
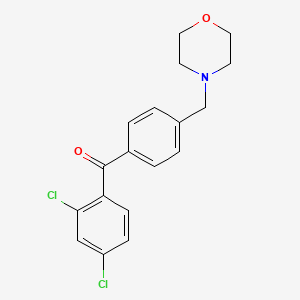
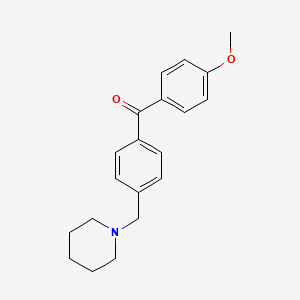
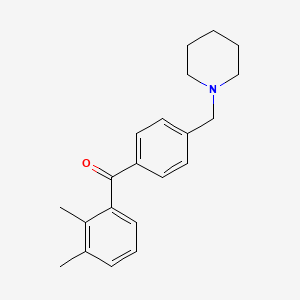
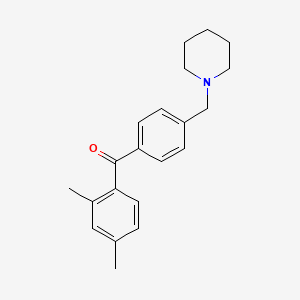
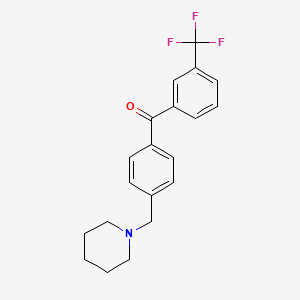
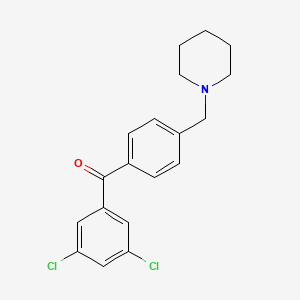
![Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate](/img/structure/B1359474.png)
